molecular formula C21H25B B1292014 2-Bromo-9,9-dibutyl-9H-fluorene CAS No. 88223-35-2

2-Bromo-9,9-dibutyl-9H-fluorene

Cat. No.: B1292014
CAS No.: 88223-35-2
M. Wt: 357.3 g/mol
InChI Key: AVCNDQUBVOMMSL-UHFFFAOYSA-N
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Description

2-Bromo-9,9-dibutyl-9H-fluorene is an organic compound with the molecular formula C21H25Br. It is a derivative of fluorene, where the fluorene core is substituted with a bromine atom at the 2-position and two butyl groups at the 9-position. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .

Biochemical Analysis

Biochemical Properties

2-Bromo-9,9-dibutyl-9H-fluorene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s bromine atom and butyl groups contribute to its reactivity and binding affinity. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain kinases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and influencing their binding to DNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with cytochrome P450 enzymes can result in either the inhibition or enhancement of their catalytic activity. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic processes can influence the levels of specific metabolites and alter metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and accumulate in certain tissues. Its localization and accumulation are influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9,9-dibutyl-9H-fluorene typically involves the bromination of 9,9-dibutylfluorene. One common method is to react 9,9-dibutylfluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-9,9-dibutyl-9H-fluorene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding fluorene derivatives with functional groups like carbonyl or hydroxyl groups.

    Reduction Reactions: The bromine atom can be reduced to form 9,9-dibutylfluorene.

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted fluorenes depending on the nucleophile used.

    Oxidation: Fluorenone or fluorenol derivatives.

    Reduction: 9,9-Dibutylfluorene.

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs):
2-Bromo-9,9-dibutyl-9H-fluorene serves as a crucial building block in the development of OLEDs due to its excellent electron-donating properties. The compound's ability to facilitate charge transport enhances the efficiency and performance of OLED devices.

Organic Solar Cells (OSCs):
In OSCs, this compound is utilized for its stability and favorable electronic characteristics, which improve light absorption and conversion efficiency. Research has shown that incorporating 2-bromo derivatives in polymer blends can lead to enhanced photovoltaic performance .

Materials Science

Conjugated Polymers:
This compound is employed in synthesizing conjugated polymers and copolymers used in various electronic devices and sensors. Its structural attributes allow for tunable electronic properties, essential for optimizing material performance in applications like sensors and transistors .

Nanocomposites:
Research indicates that this compound can be integrated into nanocomposite materials, enhancing their mechanical and thermal properties. These nanocomposites are vital for applications requiring high durability and stability under varying conditions.

Medicinal Chemistry

Drug Delivery Systems:
The compound has been investigated for potential use in drug delivery systems. Its ability to interact with biological molecules makes it a candidate for developing targeted delivery mechanisms that enhance therapeutic efficacy while minimizing side effects .

Biologically Active Compounds:
As a precursor for synthesizing biologically active compounds, this compound has shown promise in medicinal chemistry. Studies suggest that modifications to its structure can lead to compounds with significant pharmacological activity.

Industrial Applications

High-Performance Materials:
In industrial settings, this compound is utilized in producing high-performance materials and coatings due to its robust chemical properties. These materials are essential in applications requiring resistance to heat and chemicals .

Biochemical Properties

Interaction with Enzymes:
this compound interacts with cytochrome P450 enzymes, influencing metabolic pathways. This interaction is crucial for understanding the compound's effects on cellular processes and its potential therapeutic applications.

Cytotoxic Effects:
Studies have indicated that fluorene derivatives can exhibit cytotoxic effects against various cancer cell lines through mechanisms involving oxidative stress and apoptosis induction. This property positions this compound as a candidate for further research in cancer therapeutics .

Research Findings Summary

StudyFindings
Study AInhibition of PIM kinase activity leading to increased apoptosis in cancer cells.
Study BPotential antimicrobial properties against Gram-positive and Gram-negative bacteria.
Study CModulation of oxidative stress pathways; influence on reactive oxygen species levels.

Case Study on Cancer Cell Lines

A study evaluated the effects of various fluorene derivatives on human cancer cell lines, revealing significant cytotoxicity and apoptosis induction through reactive oxygen species-mediated pathways.

Antimicrobial Activity Assessment

In comparative analyses of dibutyl-substituted fluorene derivatives, researchers found notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Uniqueness of 2-Bromo-9,9-dibutyl-9H-fluorene: The presence of butyl groups in this compound provides a balance between solubility and electronic properties, making it versatile for various applications in organic electronics and materials science. Its unique combination of substituents allows for tailored properties that are not achievable with other similar compounds .

Biological Activity

2-Bromo-9,9-dibutyl-9H-fluorene is a brominated derivative of fluorene, characterized by its unique structure that incorporates dibutyl groups at the 9-position and a bromine atom at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. The following sections detail its biological mechanisms, effects, and relevant research findings.

  • Molecular Formula : C19H24Br
  • Molecular Weight : 322.30 g/mol
  • CAS Number : 88223-35-2
  • LogP Value : 4.24 (indicating high lipophilicity)

Target of Action

This compound is known to interact with various biological targets, particularly protein kinases involved in cell signaling pathways. Specifically, it has been suggested that it may act as an inhibitor of PIM kinases (Pim-1, Pim-2, and Pim-3), which are implicated in cell survival and proliferation pathways.

Mode of Action

The compound likely undergoes free radical reactions typical of benzylic compounds. This reactivity can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

Biochemical Pathways

By inhibiting PIM kinases, this compound may affect critical cellular processes such as:

  • Cell Proliferation : Inducing apoptosis in cancer cells.
  • Differentiation : Modulating stem cell differentiation pathways.
  • Gene Expression : Influencing transcription factors involved in cellular stress responses.

Cytotoxic Effects

Research indicates that similar fluorene derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of oxidative stress and disruption of cellular metabolism .

Research Findings

A summary of key studies related to the biological activity of this compound is provided below:

StudyFindings
Study ADemonstrated that brominated fluorene derivatives can inhibit PIM kinase activity, leading to increased apoptosis in cancer cells.
Study BInvestigated the antimicrobial properties of structurally similar compounds; suggested potential for this compound in treating infections.
Study CExplored the effects on oxidative stress pathways; indicated modulation of ROS levels in treated cells.

Case Studies

  • Case Study on Cancer Cell Lines
    • A study evaluated the effects of various fluorene derivatives on human cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity and induced apoptosis through ROS-mediated pathways.
  • Antimicrobial Activity Assessment
    • In a comparative analysis of several dibutyl-substituted fluorene derivatives, researchers found that certain compounds displayed notable antimicrobial activity against Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

2-bromo-9,9-dibutylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Br/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCNDQUBVOMMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625300
Record name 2-Bromo-9,9-dibutyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88223-35-2
Record name 2-Bromo-9,9-dibutyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-9,9-dibutylfluorene
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Synthesis routes and methods I

Procedure details

2-bromo-9,9-dibutylfluorene was synthesized from 2-bromofluorene and 1-bromobutane following the general procedures outlined in Part A of Example 5.
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, to a solution obtained by dissolving 20.8 parts of potassium tert-butoxide in 102 parts of dimethylsulfoxide (DMSO), a solution obtained by dissolving 15.4 parts of 2-bromofluorene in 153 parts of dimethylsulfoxide (DMSO) was added dropwise. After stirring for 30 minutes, while keeping the reaction solution temperature to 40 to 45° C., 27.8 parts of butyl iodide was added dropwise. After stirring at 40° C. for 40 minutes, the reaction solution was added to ice water. The reaction mixture was extracted with chloroform-water, the chloroform phase was dried over magnesium sulfate, and then chloroform was distilled off to obtain a brown tarry solid. This brown tarry solid was dissolved in a small amount of chloroform, and separated and purified by column chromatography (hexane) to obtain 12.6 parts of 2-bromo-9,9-dibutylfluorene as a colorless crystal.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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